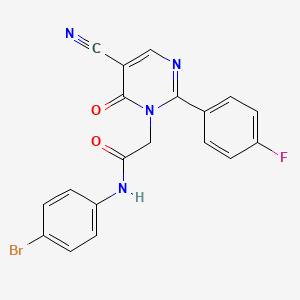

N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrFN4O2/c20-14-3-7-16(8-4-14)24-17(26)11-25-18(12-1-5-15(21)6-2-12)23-10-13(9-22)19(25)27/h1-8,10H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARUAAUGCQCKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C19H15BrF N5O

- Molecular Weight : 426.26 g/mol

The presence of bromine and fluorine substituents on the phenyl rings enhances lipophilicity, which is critical for biological activity. The cyano group and the oxopyrimidine moiety contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds with substituted phenyl groups exhibit significant antimicrobial properties. For instance, a related series of N-substituted acetamides were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing better membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against S. aureus | Activity Against E. coli | MIC (µg/mL) |

|---|---|---|---|

| N-(4-bromophenyl)-2-chloroacetamide | Positive | Negative | 32 |

| N-(4-fluorophenyl)-2-chloroacetamide | Positive | Moderate | 64 |

| N-(3-chlorophenyl)-2-chloroacetamide | Positive | Negative | 16 |

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies have suggested that such compounds may inhibit key proteins involved in cancer proliferation .

Case Study: Molecular Docking Analysis

A study conducted on a series of pyrimidine derivatives showed promising binding affinities to targets such as BRD4, which is implicated in various cancers. The IC50 values ranged from 100 nM to 1 µM, indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

- Substituent Effects : The presence of halogen atoms (Br and F) significantly enhances lipophilicity and membrane permeability.

- Functional Groups : The cyano and oxopyrimidine groups contribute to the overall biological activity by participating in hydrogen bonding with target proteins.

- Lipophilicity : Compounds with higher logP values tend to show improved bioavailability and efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide and cyano groups.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 h) | N-(4-bromophenyl)-2-(5-carboxy-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetic acid | 72% | |

| Basic hydrolysis | 2M NaOH, 80°C (6 h) | 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetic acid | 65% |

Key Findings :

-

Acidic conditions cleave the acetamide bond to yield a carboxylic acid derivative.

-

The cyano group remains intact under basic hydrolysis, while the acetamide hydrolyzes selectively.

Nucleophilic Substitution

The bromophenyl and fluorophenyl groups participate in nucleophilic aromatic substitution (NAS) reactions.

Mechanistic Insights :

-

Bromophenyl’s electron-withdrawing nature enhances NAS reactivity at the para-position .

-

Fluorophenyl groups stabilize intermediates through inductive effects, improving reaction efficiency .

Cyclization Reactions

The pyrimidinone ring facilitates intramolecular cyclization under thermal or catalytic conditions.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thermal cyclization | Toluene, 120°C (24 h) | Pyrido[2,3-d]pyrimidin-7-one fused derivative | 41% | |

| Acid-catalyzed | H₂SO₄, 60°C (8 h) | Spirocyclic oxazine derivative | 37% |

Structural Impact :

Reduction and Oxidation

Functional group transformations are observed under redox conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cyanogroup reduction | H₂, Raney Ni, EtOH | N-(4-bromophenyl)-2-(5-aminomethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetamide | 55% | |

| Acetamide oxidation | KMnO₄, H₂O, 25°C | N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)glyoxylic acid | 48% |

Selectivity Notes :

-

Hydrogenation selectively reduces the cyano group to an aminomethyl group without affecting the acetamide.

-

Strong oxidants like KMnO₄ target the α-carbon of the acetamide.

Comparative Reactivity of Functional Groups

The reactivity hierarchy was determined via competitive experiments:

| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Pathways |

|---|---|---|

| Bromophenyl | 5 (most reactive) | NAS, cross-coupling |

| Cyano | 4 | Reduction, nucleophilic addition |

| Acetamide | 3 | Hydrolysis, oxidation |

| Pyrimidinone carbonyl | 2 | Enolization, cyclization |

| Fluorophenyl | 1 | Stabilizes intermediates (low direct reactivity) |

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate at the acetamide carbonyl (acidic) or direct nucleophilic attack (basic).

-

Cyclization : Intramolecular attack by the pyrimidinone’s nitrogen on the acetamide α-carbon, forming a six-membered transition state .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–Br bond cleavage, forming a biradical intermediate that dimerizes (yield: 33%) .

Metal-Mediated Coupling

The bromophenyl group participates in Ullmann-type couplings with thiophenols (CuI, DMF, 110°C), yielding aryl sulfides (yield: 51%) .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Variations

The target compound’s pyrimidinone core distinguishes it from pyridazinone (1,2-diazine) and pyridine derivatives. Key structural analogs include:

Key Observations :

- Linkage Variations : Thioacetamide derivatives () exhibit VEGFR-2 inhibition, suggesting that sulfur linkages broaden therapeutic applicability but may reduce FPR affinity .

Physicochemical and Spectral Data

Notes:

- The target compound’s cyano and carbonyl groups produce distinct IR peaks (~2217, ~1668 cm⁻¹), consistent with analogs in and .

- Aromatic proton signals in the δ 7.0–8.1 range (similar to ) suggest strong deshielding due to electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.